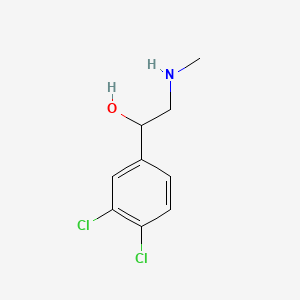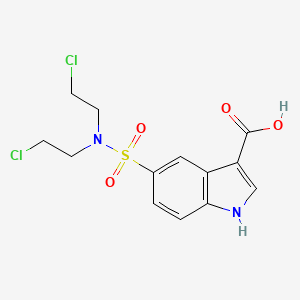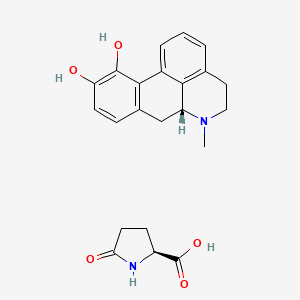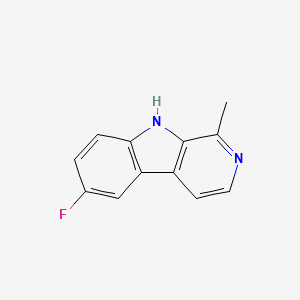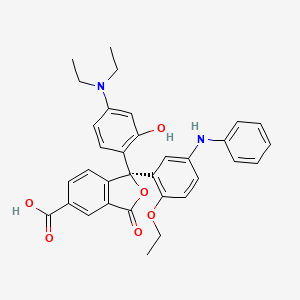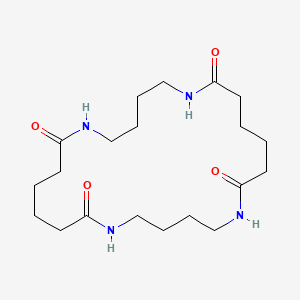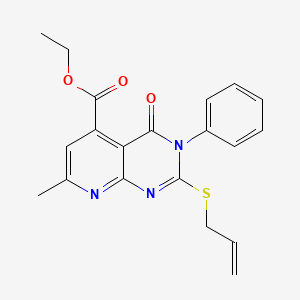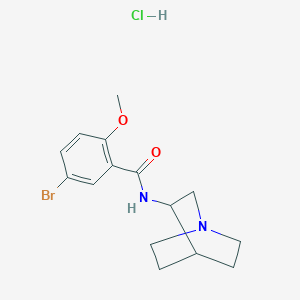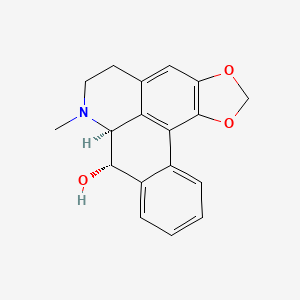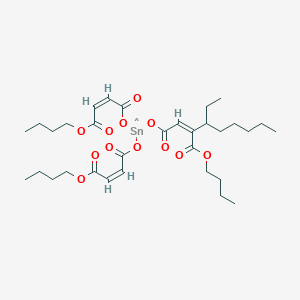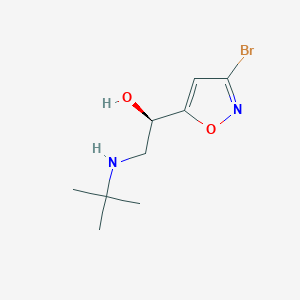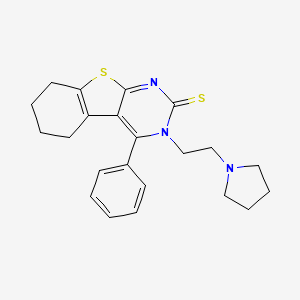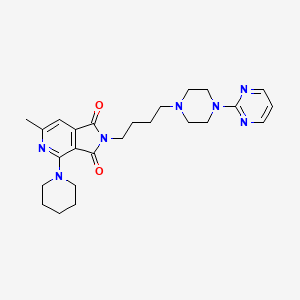
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-4-(1-piperidinyl)-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-4-(1-piperidinyl)-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-4-(1-piperidinyl)-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolo and pyridine rings.
Substitution Reactions: Introduction of the piperidinyl and piperazinyl groups.
Coupling Reactions: Attachment of the butyl chain.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce different substituents, leading to the formation of analogs.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Synthesis of Analog Compounds:
Biology
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.
Medicine
Pharmaceutical Development: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-4-(1-piperidinyl)-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in various biochemical pathways.
Receptors: Binding to receptors, leading to modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione Derivatives: Compounds with similar core structures but different substituents.
Piperidinyl and Piperazinyl Compounds: Compounds containing piperidinyl and piperazinyl groups with varying chain lengths and functional groups.
Uniqueness
The uniqueness of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-4-(1-piperidinyl)-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- lies in its specific combination of functional groups and ring structures, which may confer unique biological and chemical properties.
Properties
CAS No. |
160244-10-0 |
|---|---|
Molecular Formula |
C25H33N7O2 |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
6-methyl-4-piperidin-1-yl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]pyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C25H33N7O2/c1-19-18-20-21(22(28-19)30-11-3-2-4-12-30)24(34)32(23(20)33)13-6-5-10-29-14-16-31(17-15-29)25-26-8-7-9-27-25/h7-9,18H,2-6,10-17H2,1H3 |
InChI Key |
YIKROCZJUXBFJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)N3CCCCC3)C(=O)N(C2=O)CCCCN4CCN(CC4)C5=NC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


